molecular formula C14H11ClO4S B595906 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261913-06-7

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B595906
CAS No.: 1261913-06-7
M. Wt: 310.748
InChI Key: IOCTYFOBLDXQDN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a benzoic acid derivative supplied as a high-purity reference material for research and development. Compounds within this chemical class are frequently explored as key synthetic intermediates or metabolites in the development of agrochemicals . The structural motif of a benzoic acid core substituted with chloro and methylsulfonylphenyl groups is commonly associated with specialized organic synthesis. Research Applications: Researchers value this compound for its potential utility in organic synthesis and pharmaceutical intermediate preparation. The specific arrangement of its substituents makes it a candidate for constructing more complex molecular architectures, particularly in the synthesis of potential active ingredients or for metabolic studies. Handling and Safety: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. Standard laboratory safety practices are essential, including the use of personal protective equipment (PPE) such as gloves and eye protection .

Properties

IUPAC Name

2-chloro-4-(3-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCTYFOBLDXQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691630
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-06-7
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Dissolve benzoic acid in an organic solvent like dichloromethane.
  • Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product with an organic solvent and purify it by recrystallization[1][1].

Industrial Production Methods

Chemical Reactions Analysis

Reaction Mechanisms

The reaction mechanisms involved in the synthesis of this compound typically include:

  • Sulfonation : The methylsulfonyl group is introduced through sulfonation, which involves the electrophilic attack of sulfur trioxide on the aromatic ring.
  • Nitration and Reduction : The nitration of the aromatic compound followed by reduction can yield intermediates that are further transformed into the target compound.
  • Acid-Base Reactions : Post-synthesis purification often involves acid-base reactions to isolate the product from unreacted starting materials and by-products.

Key Chemical Reactions

The following table summarizes key reactions associated with 2-chloro-4-(3-methylsulfonylphenyl)benzoic acid:

Reaction TypeReactantsConditionsProducts
Electrophilic Substitution2-Chloro-4-methylsulfonyltoluene + SO₃Reflux with sulfur trioxideThis compound
Oxidation2-Chloro-4-methylsulfonyltoluene + HNO₃Autoclave, 140-200 °CNitrated intermediates
Acid-Base NeutralizationNitrated intermediates + NaOHStirring until solid precipitatesCrude product
RecrystallizationCrude product + MethanolHot-cold methodPure this compound

Spectroscopic Techniques

The characterization of this compound is typically performed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure, including the environment of hydrogen and carbon atoms.
  • Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound, such as carboxylic acids and sulfonyl groups.
  • Mass Spectrometry (MS) : Helps confirm molecular weight and structure by analyzing fragmentation patterns.

Yield and Purity Assessment

The purity and yield of synthesized compounds are critical for their application in further research or industrial use. Commonly, yields above 90% are considered excellent for synthetic processes involving this compound, with recrystallization often improving purity levels significantly .

Scientific Research Applications

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include derivatives with variations in substituent groups (e.g., nitro, sulfamoyl, trifluoromethyl) and their positions. Key examples:

Compound Name Substituents Key Applications/Notes
2-Chloro-4-(methylsulfonyl)benzoic acid Methylsulfonyl group directly at 4-position of benzoic acid Research-grade chemical; used in crystallography and synthesis .
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid Trifluoromethylphenoxy group at 4-position Intermediate for herbicides (e.g., acifluorfen); structurally characterized via XRD .
Lactofen (Benzoic acid, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro-) Nitro and trifluoromethylphenoxy groups Herbicide; regulated under environmental guidelines due to toxicity .
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Sulfamoyl group at 3-position of benzoyl ring Pharmaceutical intermediate (e.g., Chlorthalidone, a diuretic) .
2-Chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid Fluoro and trifluoromethylphenyl groups Supplier-listed compound; potential agrochemical use .

Key Observations :

  • Substituent Position : The 3-methylsulfonylphenyl group in the target compound introduces steric bulk and electronic effects distinct from derivatives with direct sulfonyl or nitro substituents. This may enhance lipid solubility or alter binding affinity in biological systems .
  • Functional Groups : Sulfonyl groups (methylsulfonyl, sulfamoyl) enhance acidity (lower pKa) compared to nitro or trifluoromethyl derivatives, influencing solubility and reactivity .

Physicochemical and Crystallographic Data

  • Solubility : Methylsulfonyl groups generally increase water solubility compared to hydrophobic trifluoromethyl or phenyl groups .

Biological Activity

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is represented by the molecular formula C14H11ClO4SC_{14}H_{11}ClO_4S. It contains a chloro group and a methylsulfonyl group, which are significant for its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, some derivatives have shown inhibition of COX-2, an enzyme associated with inflammation and pain .

Anticancer Activity

Several studies have explored the anticancer potential of related benzoic acid derivatives. In particular, compounds that share structural similarities with this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range against human colon cancer cells (HT-29) and breast cancer cells (MCF-7) .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. The presence of the methylsulfonyl group is thought to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth and reducing inflammation .

Occupational Exposure Studies

A notable case study involved the investigation of respiratory sensitization linked to exposure to similar chemical compounds in industrial settings. Workers exposed to benzoic acid derivatives experienced symptoms such as asthma and contact urticaria, highlighting the importance of understanding the safety profile of these compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2-Chloro-4-(methylsulfonyl)benzoic acidCOX-2 Inhibition0.5
3-Methylsulfonylphenyl benzoateAnticancer (HT-29)9
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidSGLT2 InhibitorN/A

Q & A

Q. What are the established synthetic routes for 2-chloro-4-(3-methylsulfonylphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves the chlorination of 4-(methylsulfonyl)benzoic acid derivatives. For example, sulfonyl chloride intermediates can be reduced to sulfinates and hydrolyzed to the target compound using controlled pH (7–9) and sodium bicarbonate as a base . Alternatively, chlorination with FeCl₃ as a catalyst under mild temperatures (40–60°C) achieves selective substitution on the aromatic ring . Optimizing stoichiometry (e.g., 4–4.5 moles of base) and solvent systems (water with organic co-solvents) minimizes side reactions like over-chlorination .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, achieving recovery rates of 98–103% and RSD <1.2% for structurally similar compounds . Nuclear magnetic resonance (NMR) confirms regiochemistry, particularly for distinguishing chloro and methylsulfonyl substituents. Infrared spectroscopy (IR) verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry place (WGK 3 classification indicates moderate water hazard) . For spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical disposal programs. Avoid inhalation by working in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

  • Methodological Answer : Competing sulfonation or over-chlorination can be minimized by:
  • Using dimethylformamide (DMF) as a catalyst in thionyl chloride-mediated reactions to accelerate intermediate formation .
  • Controlling temperature (e.g., 50–75°C) and reaction time (2–3 hours) to favor mono-chlorination .
  • Employing microreactors for precise mixing and heat transfer, as demonstrated in continuous-flow nitration of analogous compounds .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For twinned crystals, high-resolution data (≤1.0 Å) combined with the TWIN/BASF commands in SHELXL improve structure determination . Validate against computational models (DFT-optimized geometries) to confirm bond lengths and angles .

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing methylsulfonyl group activates the aromatic ring for electrophilic substitution at the para position relative to the sulfonyl group. In nucleophilic reactions (e.g., SNAr), the chloro substituent at position 2 is more reactive due to ortho/para-directing effects. Kinetic studies using LC-MS can track intermediates, such as sulfinate salts, to map reaction pathways .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?

  • Methodological Answer : The compound’s sulfonyl and carboxylic acid groups make it a candidate for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding. In vitro assays include:
  • Fluorescence polarization to measure binding affinity.
  • Enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Cytotoxicity screening in cell lines (IC₅₀ determination) .

Q. How can structural analogs be designed to enhance solubility without compromising activity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the benzoic acid’s meta position or replace the methylsulfonyl group with a sulfonamide. Computational tools like COSMO-RS predict solubility changes, while QSAR models link structural modifications to bioactivity .

Methodological Challenges

Q. What are the limitations of HPLC in quantifying trace impurities, and how can they be addressed?

  • Methodological Answer : Co-elution of impurities with the main peak can distort quantification. Use tandem MS (HPLC-MS/MS) with multiple reaction monitoring (MRM) for specificity. For non-volatile impurities, ion-pair chromatography with trifluoroacetic acid improves separation .

Q. How do conflicting spectroscopic data (e.g., overlapping NMR signals) impact structural assignments?

  • Methodological Answer :
    Apply 2D NMR techniques (HSQC, HMBC) to resolve signal overlap. For example, HMBC correlations between the methylsulfonyl proton (δ ~3.1 ppm) and aromatic carbons confirm substitution patterns. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

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